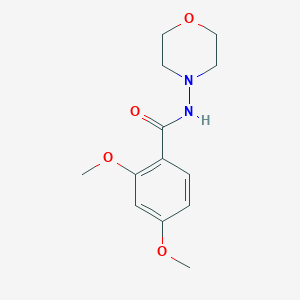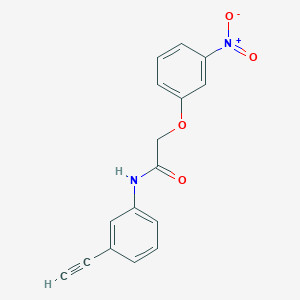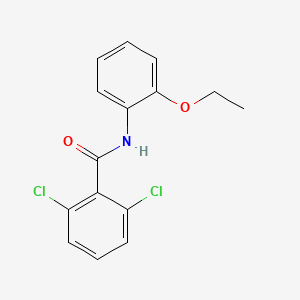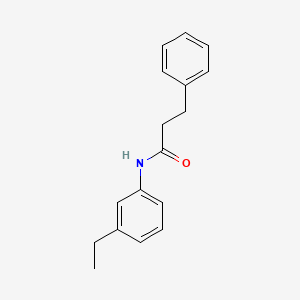
N-(3-ethylphenyl)-3-phenylpropanamide
Descripción general
Descripción
N-(3-ethylphenyl)-3-phenylpropanamide, also known as N-ethyl-3-phenyl-3-(3-phenylpropyl) propanamide (EPPP), is a chemical compound that belongs to the class of amphetamines. EPPP is a stimulant drug that has been used as a research tool in the field of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis : N-(3-ethylphenyl)-3-phenylpropanamide derivatives are used in chemoselective reactions. For instance, research by Hajji et al. (2002) demonstrated the reactivity of these compounds against dihaloalkanes and aldehydes, leading to the selective formation of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Synthetic Analgesics : Although not directly related to N-(3-ethylphenyl)-3-phenylpropanamide, its structural analogs have been synthesized and studied for their analgesic properties. Van Bever et al. (1974) researched the synthesis and pharmacology of diastereoisomers of N-phenylpropanamide derivatives, highlighting their potential as analgesic compounds (Van Bever et al., 1974).
Herbicidal Activity : N-phenylpropanamide, a related compound, has been isolated from Streptomyces sp. and shown to possess herbicidal activity. Priyadharsini et al. (2013) reported its effectiveness against certain weeds, suggesting its potential as a bioherbicidal agent (Priyadharsini et al., 2013).
Oxindoles Synthesis : The synthesis of 3,3-disubstituted oxindole derivatives from phenylpropanamide derivatives has been achieved through organocatalytic oxidative reactions. Wang et al. (2021) reported this approach, demonstrating its high efficiency and scalability (Wang et al., 2021).
Antimicrobial Agents : Imines and thiazolidinones derived from 3-phenylpropanamide have been evaluated for their antimicrobial properties. Fuloria et al. (2009) found that certain compounds showed potent antibacterial and antifungal activities (Fuloria et al., 2009).
Spectral Analysis : Research on N-phenylpropanamide and its derivatives also includes detailed spectral analysis for structural identification. Studies like that of Demir et al. (2016) have used various spectroscopic methods and theoretical calculations for this purpose (Demir et al., 2016).
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-14-9-6-10-16(13-14)18-17(19)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGBBRJYKOOIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



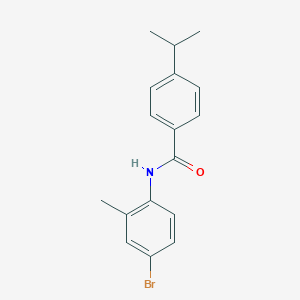
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)
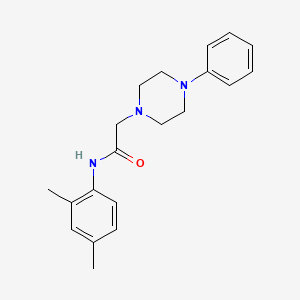

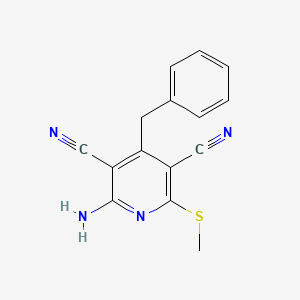
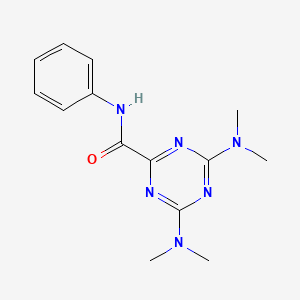
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
